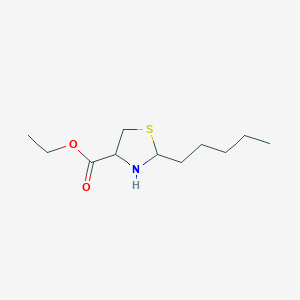

Ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate

CAS No.: 64331-73-3

Cat. No.: VC18107937

Molecular Formula: C11H21NO2S

Molecular Weight: 231.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64331-73-3 |

|---|---|

| Molecular Formula | C11H21NO2S |

| Molecular Weight | 231.36 g/mol |

| IUPAC Name | ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate |

| Standard InChI | InChI=1S/C11H21NO2S/c1-3-5-6-7-10-12-9(8-15-10)11(13)14-4-2/h9-10,12H,3-8H2,1-2H3 |

| Standard InChI Key | VKKQYHSIEIUSBM-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC1NC(CS1)C(=O)OCC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Specifications

Ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate is defined by the following physicochemical parameters :

| Property | Value |

|---|---|

| CAS Number | 64331-73-3 |

| Molecular Formula | |

| Molecular Weight | 231.355 g/mol |

| Exact Mass | 231.129 g/mol |

| PSA (Polar Surface Area) | 63.63 Ų |

| LogP (Octanol-Water Partition Coefficient) | 2.49 |

The compound’s structure features a thiazolidine ring (a saturated five-membered ring with sulfur at position 1 and nitrogen at position 3), substituted at position 2 with a pentyl group and at position 4 with an ethyl ester moiety. This configuration confers both lipophilic (via the pentyl chain) and polar (via the ester and heteroatoms) properties, influencing its solubility and reactivity .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate typically involves cyclocondensation reactions. A plausible pathway includes:

-

Formation of the Thiazolidine Ring: Reaction of cysteine derivatives or aminothiols with carbonyl compounds. For example, pentylamine may react with ethyl 2-mercaptoacetate in the presence of an aldehyde or ketone to form the thiazolidine backbone .

-

Esterification: Introduction of the ethyl ester group via nucleophilic acyl substitution, often employing ethyl chloroformate or acetic anhydride under basic conditions.

A representative reaction scheme is:

Industrial-Scale Optimization

Industrial production emphasizes yield enhancement and purity control. Continuous flow reactors and catalytic systems (e.g., zeolites or immobilized enzymes) may mitigate side reactions, while green chemistry principles reduce waste generation . For instance, solvent-free conditions or aqueous-phase reactions align with sustainable manufacturing practices.

Physicochemical Properties and Reactivity

Thermal Stability and Spectroscopic Data

-

Thermal Behavior: The compound’s melting and boiling points remain uncharacterized in open literature, but its LogP value (2.49) suggests moderate lipophilicity, favoring permeability across biological membranes .

-

Spectroscopic Signatures:

Reactivity Profile

The compound undergoes characteristic reactions of both thiazolidines and esters:

-

Ring-Opening Reactions: Acidic or basic conditions may cleave the thiazolidine ring, yielding thiol and imine intermediates.

-

Ester Hydrolysis: Alkaline hydrolysis produces the corresponding carboxylic acid, which could serve as a precursor for further derivatization .

Applications and Research Findings

Material Science Applications

Thiazolidine esters serve as ligands in asymmetric catalysis and building blocks for functionalized polymers. The pentyl chain in this compound could enhance compatibility with hydrophobic matrices in drug delivery systems .

Challenges and Future Directions

Knowledge Gaps

-

Toxicological Data: Acute and chronic toxicity profiles remain unstudied.

-

Stereoselective Synthesis: Methods to control chirality at the thiazolidine ring’s 4-position require development to enable biomedical applications .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume